molecular formula C17H20FN3O3 B4519297 ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B4519297
M. Wt: 333.36 g/mol
InChI Key: MFEFIZVSXCSCSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is a piperazine-based derivative featuring a fluorinated indole moiety linked via an acetyl group. The compound combines a piperazine core—a six-membered ring with two nitrogen atoms—with an ethyl carboxylate ester and a 6-fluoroindole substituent. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antipsychotic, antidepressant, and kinase-inhibiting agents . The fluorine atom at the indole's 6-position likely enhances metabolic stability and binding affinity through electronic effects, a common strategy in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-[2-(6-fluoroindol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-3-4-14(18)11-15(13)21/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFIZVSXCSCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate has the molecular formula C17H20FN3O3C_{17}H_{20}FN_{3}O_{3} and a molecular weight of approximately 333.36 g/mol . The compound features a piperazine ring, an indole moiety, and an ester functional group, which contribute to its versatility in chemical reactions and biological interactions.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit anticancer properties. These compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation .

Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Indole derivatives are known to interact with serotonin receptors, which are crucial targets for treating mood disorders and anxiety . Studies are ongoing to evaluate the efficacy of this compound in modulating these receptors.

Antimicrobial Properties

Preliminary studies have shown that piperazine derivatives possess antimicrobial activity. This compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : The initial step often includes the reaction of piperazine with various acylating agents to form the piperazine derivative.
  • Indole Attachment : The introduction of the indole moiety can be achieved through coupling reactions involving indole derivatives and the piperazine intermediate.
  • Esterification : Finally, esterification with ethyl acetoacetate or similar reagents yields the final product .

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that an indole-piperazine derivative exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways . this compound was included in this class of compounds showing promising results.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers explored the effects of indole derivatives on serotonin receptor modulation. The study found that certain modifications enhanced receptor binding affinity, suggesting that this compound could be a valuable lead compound for developing new antidepressants .

Mechanism of Action

The mechanism of action of ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Fluorinated and methoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility compared to hydrophobic analogues like the pyrazolo-pyrimidine derivative .
  • Stability : Thioether-linked compounds (e.g., ) are prone to oxidation, whereas ester groups (common in all compounds) may hydrolyze under acidic/basic conditions .
  • Reactivity : The acetyl linker in the target compound allows for nucleophilic substitution or amidation, similar to other piperazine derivatives .

Pharmacological Mechanisms

  • Antimicrobial Activity : Thiadiazole and tetrazole derivatives () disrupt microbial enzyme function via metal chelation or redox cycling.
  • CNS Activity : Fluorinated indole derivatives (target compound, ) may interact with serotonin or dopamine receptors due to structural similarity to tryptamine .

Biological Activity

Ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is a compound with significant biological activity, particularly in the realm of antimicrobial properties. This article delves into its biological activities, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₈H₁₈F N₃O₃

It features a piperazine ring, an indole moiety, and an acetyl group, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacterial species are summarized in the table below:

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Escherichia coli31.25 - 125Bactericidal
Pseudomonas aeruginosa62.5 - 250Bacteriostatic

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with bactericidal action noted for Staphylococcus aureus and Escherichia coli .

The mechanism of action for this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This dual action contributes to its efficacy against bacterial biofilms, which are notoriously difficult to treat due to their protective matrix .

Case Studies and Research Findings

A study conducted on the anti-biofilm activity of this compound revealed significant results:

  • In vitro Studies : The compound showed moderate-to-good anti-biofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Biofilm Inhibitory Concentration (MBIC) ranged from 62.216 to 124.432 µg/mL, indicating its potential in treating infections associated with biofilm formation .
  • In vivo Studies : Mice infected with S. aureus were treated with this compound. Survival rates were significantly higher in treated groups compared to controls, demonstrating its effectiveness in a living organism .

Comparative Analysis with Other Compounds

When compared to other antimicrobial agents such as ciprofloxacin and fluconazole, this compound exhibited superior activity against certain bacterial strains while maintaining a favorable safety profile.

Compound MIC (µg/mL) Activity
Ethyl 4-[(6-fluoro-indole)acetyl]piperazine15.625 - 62.5Bactericidal
Ciprofloxacin0.381Bactericidal
Fluconazole50Antifungal

Q & A

What are the standard synthetic routes for ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: N-Alkylation of the piperazine ring with a fluoro-indole acetyl chloride derivative.
  • Step 2: Esterification of the carboxylate group under reflux conditions using ethanol as a solvent.
  • Monitoring: Thin-layer chromatography (TLC) tracks reaction progress, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity .
  • Key Considerations: Solvent choice (e.g., DMF for polar intermediates) and inert atmospheres to prevent oxidation .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Identifies proton environments and carbon frameworks, particularly for the indole, piperazine, and ester moieties .
  • FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F stretches (~1200 cm⁻¹) .
  • High-Resolution MS (HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks, critical for structure-activity studies .

How can reaction conditions be optimized to improve synthesis yield and purity?

Level: Advanced
Methodological Answer:

  • Design of Experiments (DOE): Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, using DMF at 80°C improves coupling efficiency in N-alkylation .
  • Catalyst Screening: Test bases like K₂CO₃ or Et₃N for deprotonation efficiency in esterification .
  • Continuous Flow Reactors: Enhance reproducibility and scalability for multi-step syntheses .
  • Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity product .

How should researchers resolve contradictory bioactivity data across studies?

Level: Advanced
Methodological Answer:

  • Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), compound purity (>95% by HPLC), and concentration ranges .
  • Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cellular cytotoxicity (MTT assays) to confirm target specificity .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) to rule off-target effects .
  • Meta-Analysis: Cross-reference structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify structure-activity trends .

What in vitro assays are recommended for preliminary biological activity screening?

Level: Basic
Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity Screening: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) with IC50 calculations .
  • Antimicrobial Testing: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Controls: Include positive (e.g., staurosporine for cytotoxicity) and vehicle controls to validate results .

What computational strategies predict molecular interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases, GPCRs). Focus on the indole and piperazine moieties for hydrogen-bond interactions .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) .
  • Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities and prioritize analogs .
  • Validation: Cross-correlate docking scores (e.g., Glide SP/XP) with experimental IC50 values .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced
Methodological Answer:

  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • pH Stability: Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Light/Oxidation Sensitivity: Expose to UV light (ICH Q1B guidelines) and radical initiators (e.g., AIBN) to assess photodegradation .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 1–3 months and analyze purity changes .

What strategies are effective for elucidating the mechanism of action?

Level: Advanced
Methodological Answer:

  • Target Deconvolution: Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Knockout: Validate target relevance by assessing activity in isogenic cell lines lacking the putative target .
  • Transcriptomics/Proteomics: Profile gene/protein expression changes post-treatment (RNA-seq, SILAC) to map pathways .
  • In Vivo Pharmacodynamics: Administer in rodent models and correlate plasma concentrations (LC-MS) with biomarker modulation .

How can researchers address solubility challenges in biological assays?

Level: Advanced
Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • pH Adjustment: Solubilize in citrate (pH 3–4) or phosphate (pH 7.4) buffers for ionizable groups .
  • Nanoparticle Encapsulation: Prepare PLGA or liposomal nanoparticles to enhance aqueous dispersion .
  • Solubility Screening: Use nephelometry or UV-Vis spectroscopy in solvents like PBS, PEG-400, or Tween-80 .

What structural modifications enhance pharmacological properties?

Level: Advanced
Methodological Answer:

  • Bioisosteric Replacement: Substitute the ethyl ester with a methyl group or amide to improve metabolic stability .
  • Fluorine Scanning: Introduce additional fluorine atoms on the indole ring to enhance bioavailability and target affinity .
  • Piperazine Ring Modifications: Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetics .
  • Prodrug Design: Convert the ester to a phosphate prodrug for enhanced aqueous solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

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